2,5-dimethyl-3H-imidazo[4,5-b]pyridine
Description
Significance of the Imidazo[4,5-b]pyridine Core as a Privileged Heterocyclic Scaffold in Medicinal Chemistry
The imidazo[4,5-b]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular structure that is capable of binding to multiple biological targets, thus appearing as a recurring motif in a variety of biologically active compounds. The versatility of the imidazo[4,5-b]pyridine nucleus allows for the synthesis of diverse libraries of compounds with a broad spectrum of pharmacological activities. mdpi.com
Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govresearchgate.net For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory activity against crucial cellular targets like protein kinases, which are often dysregulated in diseases such as cancer. nih.gov The ability to readily modify the core structure at various positions allows medicinal chemists to fine-tune the pharmacological properties of these molecules to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com
Structural Bioisosterism of Imidazo[4,5-b]pyridines with Purine (B94841) Nucleobases and Analogues
A key reason for the biological importance of the imidazo[4,5-b]pyridine scaffold lies in its structural similarity to purine nucleobases, such as adenine (B156593) and guanine. This concept, known as bioisosterism, involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, leading to similar biological activity. The imidazo[4,5-b]pyridine ring system is considered a bioisostere of purine, where a nitrogen atom in the pyrimidine (B1678525) ring of the purine is replaced by a CH group. nih.gov
This resemblance allows imidazo[4,5-b]pyridine derivatives to interact with biological targets that normally bind purines, such as enzymes and receptors involved in nucleic acid metabolism and cellular signaling. nih.gov This mimicry has been successfully exploited in the design of antagonists for various receptors and inhibitors for enzymes where purine recognition is critical. For example, their ability to act as kinase inhibitors often stems from their capacity to occupy the ATP-binding site, which naturally accommodates the purine ring of ATP. nih.gov
Overview of Research Trajectories for Imidazo[4,5-b]pyridine Derivatives
Research into imidazo[4,5-b]pyridine derivatives has followed several key trajectories, driven by their therapeutic potential. A major area of focus has been in oncology, with the development of inhibitors for various protein kinases, including Aurora kinases and B-Raf. nih.govnih.gov These efforts aim to disrupt cell cycle progression and signaling pathways that are essential for cancer cell proliferation and survival.
Another significant research avenue is in the field of infectious diseases. Scientists have explored imidazo[4,5-b]pyridines for their antibacterial and antiviral properties. nih.gov For example, some derivatives have been synthesized and evaluated for their activity against various bacterial strains and viruses. nih.gov
Furthermore, the scaffold has been utilized in the development of agents targeting the central nervous system. For instance, derivatives have been investigated as potential treatments for neuropathic pain by targeting components like BET inhibitors. acs.org The development of proton pump inhibitors, such as tenatoprazole (B1683002), for treating gastric ulcers also highlights the diverse applications of this scaffold. nih.gov
A Note on the Compound 2,5-dimethyl-3H-imidazo[4,5-b]pyridine
While the broader imidazo[4,5-b]pyridine scaffold is the subject of extensive research, a thorough review of the scientific literature reveals a notable lack of detailed studies specifically focused on the compound This compound . The available information is largely limited to its listing in chemical supplier catalogs and its mention within broader patent literature concerning related derivatives. Consequently, in-depth research findings regarding its synthesis, specific biological activities, and medicinal chemistry applications are not publicly available at this time. The information presented in this article is therefore based on the well-documented properties of the general imidazo[4,5-b]pyridine scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
2,5-dimethyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3/c1-5-3-4-7-8(9-5)11-6(2)10-7/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
DMJJJHIFADRWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C |
Origin of Product |
United States |
Derivatization and Scaffold Modification Strategies for Imidazo 4,5 B Pyridine Systems
N-Substitution Strategies on the Imidazole (B134444) Ring
Alkylation and Arylation Methods
The nitrogen atoms of the imidazole ring within the imidazo[4,5-b]pyridine system are common sites for derivatization through alkylation and arylation reactions. These substitutions are critical as they can significantly influence the molecule's steric and electronic properties, as well as its potential for hydrogen bonding.
Regioselectivity is a key challenge in the N-substitution of imidazo[4,5-b]pyridines, as reactions can occur at either the N-1 or N-3 position. The outcome of these reactions is often dependent on the substitution pattern of the core structure and the specific reaction conditions employed. researchgate.net For instance, studies on related scaffolds have shown that the choice of synthetic precursors can guide the regioselective synthesis of either N-1 or N-3 substituted isomers. researchgate.net Alkylation is a frequently used method, often employing alkyl halides in the presence of a base to introduce substituents. mdpi.com
Introduction of Diverse N-Substituents (e.g., methyl, allyl, propargyl, phenacyl)
A variety of substituents can be introduced onto the imidazole nitrogen to explore different chemical spaces. Methylation is a common modification that has been successfully applied to this scaffold. For example, the methylation of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine has been achieved using methyl iodide with potassium carbonate in DMF. nih.gov In another instance, 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine was methylated using methyl iodide and sodium hydride. mdpi.com
Beyond simple methylation, other alkyl groups can be introduced to serve as functional handles or to modulate biological activity. The N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives with benzyl (B1604629) bromide has been studied, demonstrating that regioselectivity is influenced by steric factors at the C-2 position. researchgate.net The use of reagents like ethyl 2-bromoacetate also highlights the versatility of this approach for introducing diverse functional groups. researchgate.net
Table 1: Examples of N-Alkylation Reactions on the Imidazo[4,5-b]pyridine Scaffold
| Substrate | Reagent | Base / Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Methyl iodide | K2CO3, TBAB, DMF, rt, 12h | 6-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine & 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | nih.gov |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | CH3I | 60% NaH | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K2CO3, DMF, rt | N-1 and N-3 benzylated products | researchgate.net |
Functionalization of the Pyridine (B92270) Ring
Introduction of Halogen Substituents (e.g., Bromination)
Halogenation of the pyridine ring is a fundamental strategy for creating versatile intermediates that can undergo further modifications, such as cross-coupling reactions. Bromination is particularly common, and 6-bromo-imidazo[4,5-b]pyridine derivatives are frequently used as key precursors in synthetic pathways. mdpi.comresearchgate.net The synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, for example, serves as a starting point for generating a variety of other derivatives. mdpi.com
For the broader class of pyridine derivatives, several brominating agents are effective. These include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), often used in the presence of oleum. google.com The choice of reagent and reaction conditions can be optimized to achieve selective monobromination and avoid the formation of di-bromo side products. google.com
C-H Arylation Reactions and Mechanistic Insights
Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. This strategy has been successfully applied to the imidazo[4,5-b]pyridine scaffold. Specifically, N3-protected imidazo[4,5-b]pyridines can undergo regioselective C-H arylation at the C2 position. rsc.org
This transformation is typically catalyzed by a palladium system, such as palladium(II) acetate (Pd(OAc)2), in combination with a copper(I) iodide (CuI) co-catalyst and a base like cesium carbonate (Cs2CO3). rsc.org Mechanistic studies suggest that the reaction proceeds through a concerted-metallation-deprotonation (CMD) pathway. This mechanism is believed to be facilitated by the coordination of copper(I) iodide to the imidazo[4,5-b]pyridine core, which activates the C2-H bond for subsequent arylation. rsc.org The addition of a phosphine ligand can improve conversion and yields, especially with electron-deficient coupling partners. rsc.org
Table 2: C-H Arylation of N3-Protected Imidazo[4,5-b]pyridine
| Catalyst System | Base | Solvent | Position Functionalized | Mechanistic Insight | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2, CuI | Cs2CO3 | DMF | C2 | Concerted-Metallation-Deprotonation (CMD) facilitated by CuI coordination | rsc.org |
| Pd(OAc)2, PPh3 | K2CO3 | DMA | C-H bond adjacent to amide on pyridine ring (intramolecular) | Ligand improves yield | beilstein-journals.orgresearchgate.net |
Incorporation of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the pyridine ring is essential for fine-tuning the electronic properties of the imidazo[4,5-b]pyridine scaffold. These substituents can influence the molecule's reactivity, lipophilicity, and interactions with biological targets.
Synthetic routes have been developed to incorporate a range of functional groups. For example, derivatives bearing a cyano group (an EWG) at the para-position of a C2-phenyl substituent have been synthesized. mdpi.com Similarly, imidazo[4,5-b]pyridine derivatives containing methoxy groups (EDGs) have also been prepared. researchgate.net The nature of these substituents can impact the reactivity of the scaffold in subsequent reactions. Studies involving the alkylation of imidazopyridines with donor-acceptor (DA) cyclopropanes found that substrates with electron-donating groups generally provided products in very high yields, whereas yields decreased when electron-withdrawing groups were present. nih.gov
Advanced Characterization Methodologies for 2,5 Dimethyl 3h Imidazo 4,5 B Pyridine Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of novel imidazo[4,5-b]pyridine derivatives, offering a non-destructive means to probe molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of imidazo[4,5-b]pyridine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In ¹H NMR spectra of imidazo[4,5-b]pyridine derivatives, protons on the pyridine (B92270) and imidazole (B134444) rings appear at characteristic chemical shifts, typically in the aromatic region (δ 7.0-9.0 ppm). mdpi.comuctm.edu The protons of methyl groups, such as those at the C2 and C5 positions, are observed in the upfield region. For instance, in one derivative, a methyl group (CH₃) signal appears as a singlet at 2.32 ppm. mdpi.com The NH proton of the imidazole ring, when present, gives a signal that can be broad and is often found far downfield, such as the singlet observed at δ 13.76 ppm in the ¹H NMR spectrum of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine recorded in DMSO-d₆. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbon atoms of the fused heterocyclic core resonate in the δ 110-160 ppm range. mdpi.comuctm.edu For example, in a substituted 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, quaternary carbon signals (Cq) were observed at δ 156.84, 152.04, 148.53, 146.38, 136.00, 125.39, and 118.14 ppm. uctm.edu The chemical shifts are highly sensitive to the nature and position of substituents on the ring system. mdpi.comuctm.edursc.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Imidazo[4,5-b]pyridine Derivatives Data is presented for illustrative purposes and specific values vary with substitution and solvent.
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-Bromo-2-phenyl-3-(p-tolyl)-3H-imidazo[4,5-b]pyridine | 2.32 (s, 3H, CH₃); 8.24 (d, 1H, Hpyr); 8.46 (d, 1H, Hpyr) | 21.03 (CH₃); 130.56, 144.89 (CHpyr); 155.69 (C=N) | mdpi.com |
| 3-allyl-6-bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 5.31-5.37 (m, 3H); 6.20-6.29 (m, 1H); 8.77 (d, 1H, Hpyr) | 45.71 (N-CH₂); 114.31 (=CH₂); 133.52, 145.37 (CHpyr) | uctm.edu |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 7.57-8.42 (m, 7H); 13.76 (s, 1H, NH) | Not specified in source | mdpi.com |
| 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine | 7.60-7.86 (m, aromatic H); 9.15 (s, 1H, NH) | 119.1, 128.8, 130.2, 131.9, 138.8, 148.0, 150.5 | researchgate.net |
Mass spectrometry (MS) is indispensable for determining the molecular weight of imidazo[4,5-b]pyridine derivatives and confirming their elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used because they are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular mass. rsc.orgnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org This is achieved by comparing the experimentally measured mass to the calculated mass for a proposed formula, with a high degree of confidence. For example, the HRMS (ESI) analysis of an imidazopyridine-chalcone derivative with a proposed formula of C₂₀H₁₈N₂O₄F₃ showed a calculated m/z of 407.1218 for the [M+H]⁺ ion, which matched closely with the found value of 407.1215. rsc.org Similarly, for another derivative with the formula C₂₇H₂₇N₂O₆, the calculated m/z for [M+H]⁺ was 475.1869, and the found value was 475.1853. rsc.org
Table 2: HRMS Data for Representative Imidazo[1,2-a]pyridine Derivatives Note: Data for closely related imidazopyridine cores are used to illustrate the technique's application.
| Proposed Formula | Ion | Calculated m/z | Found m/z | Reference |
| C₂₀H₁₈N₂O₄F₃ | [M+H]⁺ | 407.1218 | 407.1215 | rsc.org |
| C₂₅H₂₂N₂O₄F | [M+H]⁺ | 433.1539 | 433.1530 | rsc.org |
| C₂₇H₂₇N₂O₆ | [M+H]⁺ | 475.1869 | 475.1853 | rsc.org |
| C₁₂H₁₃N₂O | [M+H]⁺ | 201.1022 | 201.1022 | nih.gov |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemrxiv.org For imidazo[4,5-b]pyridine derivatives, IR spectra provide key information about the heterocyclic core and its substituents. researchgate.net
Characteristic absorption bands include:
N-H Stretching: For N-unsubstituted or 3H-imidazo[4,5-b]pyridines, a broad absorption band is typically observed in the 3000-3400 cm⁻¹ region, corresponding to the N-H bond of the imidazole ring. researchgate.net For instance, a band at 3065 cm⁻¹ was assigned to the N-H stretch in 6-bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine. researchgate.net
C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring typically appears in the 1655-1560 cm⁻¹ range. researchgate.net
C=C Stretching: Aromatic C=C stretching vibrations from both the pyridine and any aryl substituents are found in the 1600-1450 cm⁻¹ region. researchgate.net
C-Br/C-Cl Stretching: If halogen substituents are present, their characteristic stretching vibrations can be observed at lower wavenumbers, such as ~702 cm⁻¹ for C-Cl and ~634 cm⁻¹ for C-Br. researchgate.net
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of imidazo[4,5-b]pyridine derivatives. These compounds typically exhibit intense absorption bands in the UV or visible region. smeits.rs
The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. smeits.rsresearchgate.net In many pyridine-containing dyes, a bathochromic (red) shift of the main absorption band is observed as the solvent polarity increases. smeits.rs This positive solvatochromism often indicates an intramolecular charge-transfer (ICT) character for the electronic transition, where the excited state is more polar than the ground state. The effect of solvent on the absorption and emission spectra can be rationalized using empirical solvent polarity scales to understand the nature of solute-solvent interactions. smeits.rs While the absorption spectra may show only a minor dependence on solvent polarity, the emission spectra can exhibit a significant bathochromic shift with increasing solvent polarity, further confirming the ICT nature of the excited state. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the purity and confirm the empirical formula of a newly synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. The structures of newly prepared iminocoumarin derivatives containing an imidazo[4,5-b]pyridine core have been confirmed using methods including elemental analysis, alongside spectroscopic techniques. researchgate.net A close agreement between the found and calculated values provides strong evidence for the compound's composition.
Computational and Theoretical Studies on Imidazo 4,5 B Pyridine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of imidazo[4,5-b]pyridine systems at a molecular level. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a principal method for investigating the electronic characteristics of imidazo[4,5-b]pyridine derivatives. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net
Researchers frequently employ DFT, particularly with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G**, to explore the electronic structure and reactivity of these compounds. research-nexus.netmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Δε) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net For instance, in a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids, the calculated Δε ranged from 0.105 to 0.177 atomic units. mdpi.comnih.gov
DFT calculations also allow for the determination of global and local reactivity descriptors. Global descriptors like electronegativity (χ), chemical hardness (η), and global electrophilicity (ω) provide a general overview of the molecule's reactivity. mdpi.com Local reactivity, on the other hand, is often visualized using the Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. mdpi.comnih.gov These computational analyses have been used to understand the donor-acceptor interactions that govern various chemical processes. researchgate.net
| Parameter | Description | Typical Application | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | mdpi.comnih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | mdpi.comnih.gov |
| Energy Gap (Δε) | Difference between ELUMO and EHOMO | Assesses kinetic stability and chemical reactivity | mdpi.comnih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution | Molecules with low hardness are more reactive | mdpi.comresearchgate.net |
| Electronegativity (χ) | Power of an atom to attract electrons | Relates to the overall reactivity | mdpi.com |
| Electrophilicity (ω) | A measure of electrophilic character | Predicts reactivity towards nucleophiles | mdpi.com |
Prediction of Spectroscopic Parameters
Quantum chemical calculations, primarily using DFT, are also instrumental in predicting the spectroscopic characteristics of imidazo[4,5-b]pyridine derivatives. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), as well as vibrational frequencies (FT-IR and FT-Raman), can be performed. research-nexus.netnih.gov
The optimized molecular geometry obtained from DFT calculations serves as the basis for these predictions. The calculated spectroscopic data are then compared with experimental results. A strong correlation between the predicted and experimental spectra helps to confirm the synthesized molecular structure. research-nexus.netuctm.edu For example, studies have shown that structures optimized with DFT methods can accurately reproduce experimental X-ray diffraction data. uctm.edu Deviations between calculated and observed vibrational frequencies, particularly for groups involved in hydrogen bonding (like N-H or C=O), can provide evidence for intermolecular interactions within the crystal structure. nih.gov
Molecular Modeling and Simulation Approaches
Beyond the quantum level, molecular modeling and simulation techniques are used to study the behavior of imidazo[4,5-b]pyridine systems in more complex environments, such as interactions with biological macromolecules or surfaces.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). beilstein-journals.org This method is crucial in drug discovery for identifying potential therapeutic agents. For imidazo[4,5-b]pyridine derivatives, which show a wide range of biological activities, docking studies have been used to elucidate their mechanism of action at the molecular level. nih.govresearchgate.net
Studies have used molecular docking to investigate the interactions of these compounds with various protein targets, including dihydrofolate reductase (DHFR), cyclin-dependent kinase 2 (CDK2), and tubulin. mdpi.comnih.govnih.gov The results of these simulations identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.comnih.gov This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective inhibitors. nih.gov For instance, docking studies revealed how imidazo[4,5-b]pyridine-derived acrylonitriles could bind to tubulin, interfering with its polymerization and thus exhibiting antitumor properties. nih.gov
| Protein Target | Therapeutic Area | Key Finding from Docking | Reference |
|---|---|---|---|
| DHFR (Dihydrofolate reductase) | Antimicrobial | Identified key interactions with active site amino acids. | mdpi.comnih.gov |
| CDK2 (Cyclin-dependent kinase 2) | Anticancer | Elucidated the binding mechanism, supporting potent inhibitory activity. | nih.gov |
| Tubulin | Anticancer | Showed interaction at the colchicine (B1669291) site, interfering with polymerization. | nih.gov |
| c-Met Kinase | Anticancer | Guided the design of potent and selective inhibitors. | nih.gov |
Monte Carlo Simulations for Intermolecular Interactions (e.g., Adsorption)
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying complex systems with many degrees of freedom, such as the interaction of molecules with a surface. uctm.edu
MC simulations have been effectively used to study the adsorption of imidazo[4,5-b]pyridine derivatives onto metal surfaces. research-nexus.net This is highly relevant for applications like corrosion inhibition, where the molecule's ability to form a protective layer on the metal is key. uctm.edu The simulations can estimate the adsorption energy of the inhibitor on various surfaces (e.g., iron or copper), predicting its effectiveness. research-nexus.netuctm.edu Studies have shown that certain imidazo[4,5-b]pyridine derivatives have a significant tendency to adsorb onto iron surfaces, indicating their potential as effective corrosion inhibitors. research-nexus.netuctm.edu
Analysis of Tautomerism and Isomerism
The imidazo[4,5-b]pyridine scaffold can exist in different tautomeric and isomeric forms, which can significantly influence its chemical and biological properties. Tautomerism in this system typically involves the migration of a proton between the nitrogen atoms of the imidazole (B134444) ring (e.g., 1H, 3H) and the pyridine (B92270) ring (e.g., 4H). mdpi.comresearchgate.net
Computational methods, especially DFT, are essential for studying the relative stabilities of these different forms. mdpi.com By calculating the total energy of each possible tautomer, researchers can predict the most stable and therefore most abundant form under given conditions. For example, DFT calculations on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine identified the canonical 3H structure as having the lowest minimization energy, making it the most stable tautomer. mdpi.com Understanding the prevalent tautomeric form is critical in drug design, as different tautomers can exhibit distinct biological activities and binding affinities to target receptors. mdpi.com Furthermore, chemical synthesis, such as the alkylation of the imidazo[4,5-b]pyridine core, can lead to the formation of different regioisomers (e.g., N1, N3, and N4 substituted products), which are structurally distinct and can be isolated and characterized. mdpi.comnih.gov
Theoretical Insights into Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving the imidazo[4,5-b]pyridine core. These studies offer a molecular-level understanding of tautomerism, reaction pathways, and the electronic factors governing reactivity.
A key aspect of the imidazo[4,5-b]pyridine system is its tautomerism, which is crucial for its chemical and biological activities. eurjchem.com DFT calculations are often employed to determine the relative stability of different tautomeric forms. For the parent 3H-imidazo[4,5-b]pyridine, theoretical studies can predict the most stable tautomer by calculating the minimization energy of all potential structures. eurjchem.com For instance, in a study on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the canonical structure was identified as the most stable tautomer with the lowest minimization energy. eurjchem.com
Theoretical studies also provide valuable insights into reaction pathways, such as N-alkylation, a common method for modifying imidazo[4,5-b]pyridine derivatives. The tautomeric nature of the scaffold makes multiple nitrogen atoms available for alkylation (N1, N3, and N4). nih.gov Computational analysis can help predict the regioselectivity of these reactions. For example, the reaction of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with alkyl halides under phase transfer catalysis conditions typically yields N3 and N4 regioisomers. nih.gov The use of specific reagents, like ethyl 2-bromoacetate, can lead to alkylation at the N1 position as well. nih.gov
Furthermore, DFT calculations are used to analyze the electronic properties of these molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap (Δε) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller energy gap generally indicates higher reactivity. In studies of various imidazo[4,5-b]pyridine derivatives, the HOMO is often distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole portion, indicating the likely sites for electronic transitions. nih.gov These calculations help in understanding the inter- and intramolecular charge transfer processes that are fundamental to their reaction mechanisms. eurjchem.comnih.gov
A novel, environmentally friendly, one-pot tandem reaction for synthesizing 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines has been developed, starting from 2-chloro-3-nitropyridine (B167233). researchgate.net This process involves a sequence of an SNAr reaction, nitro group reduction, and heteroannulation, with the mechanism being supported by the reaction design. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been performed on imidazo[4,5-b]pyridine derivatives to guide the design of new compounds with enhanced therapeutic properties.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of imidazo[4,5-b]pyridine derivatives. In one such study on sixty imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, robust CoMFA and CoMSIA models were developed. nih.gov These models exhibited high internal and external predictive power, as indicated by their statistical parameters.
Table 1: Statistical Results of 3D-QSAR Models for Imidazo[4,5-b]pyridine Derivatives as Aurora A Kinase Inhibitors
| Model | r²cv | r² | r²pred | r²m |
| CoMFA | 0.774 | 0.975 | 0.933 | 0.883 |
| CoMSIA | 0.800 | 0.977 | 0.959 | 0.915 |
| Data from a study on Aurora A kinase inhibitors. nih.gov |
The 3D contour maps generated from these models provide a visual representation of the structural features that are important for biological activity. These maps highlight regions where steric bulk, electrostatic interactions, and other physicochemical properties can be modified to improve potency. nih.gov Such predictive models are valuable tools for the rational design of new, more effective analogs. nih.gov
While not specific to 2,5-dimethyl-3H-imidazo[4,5-b]pyridine, QSAR studies on the related imidazo[4,5-c]pyridine scaffold also offer relevant insights. A study on 3-(4-biphenylmethyl)-4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives as Angiotensin II AT1 receptor antagonists employed various QSAR methods, including 2D-QSAR and pharmacophore modeling. nih.gov The resulting models suggested that substitutions with more electronegative and less bulky groups are favorable for antihypertensive activity. nih.gov
These predictive studies are not limited to anticancer agents. QSAR modeling has also been applied to understand the antioxidant activity of related heterocyclic systems, such as thiazolo[4,5-b]pyridines. researchgate.net Such studies demonstrate the broad applicability of QSAR in predicting the biological potential of various classes of compounds based on their structural and chemical features.
Investigation of Biological Activities and Mechanistic Pathways of Imidazo[4,5-b]pyridine Scaffolds
Following a comprehensive review of scientific literature, it has been determined that there is no specific published research available on the biological activities and mechanistic pathways of the compound This compound . The existing body of research focuses extensively on various derivatives of the core imidazo[4,5-b]pyridine scaffold, which have been synthesized and evaluated for their potential as kinase inhibitors.
The scientific community has explored a wide range of structural modifications to the imidazo[4,5-b]pyridine nucleus to develop potent and selective inhibitors for various therapeutic targets. These modifications often involve substitutions at the 2, 5, 6, and 7 positions of the ring system. These efforts have led to the discovery of compounds with significant inhibitory activity against several kinases.
For instance, extensive research has been conducted on derivatives of imidazo[4,5-b]pyridine as inhibitors of:
Aurora Kinases: Numerous studies have focused on optimizing imidazo[4,5-b]pyridine-based compounds as inhibitors of Aurora kinases A, B, and C. These studies delve into structure-activity relationships, binding modes within the kinase hinge region, and strategies to achieve isoform selectivity. nih.govnih.govacs.orgacs.org
FLT3 Kinase: The imidazo[4,5-b]pyridine scaffold has been a foundation for developing dual inhibitors of both Aurora and FLT3 kinases, which is a significant target in acute myeloid leukemia. nih.govacs.orgacs.orgnih.gov
Other Kinases and Enzymes: Research has also explored derivatives of this scaffold for their activity against other targets such as Diacylglycerol Acyltransferase 2 (DGAT2) and Cyclin G-Associated Kinase (GAK).
While the imidazo[4,5-b]pyridine scaffold is a significant area of research in medicinal chemistry, there is a lack of available data specifically for the compound this compound within the requested biological contexts. The scientific literature indicates that the focus has been on more complex derivatives to achieve desired therapeutic profiles. Therefore, an article focusing solely on the biological activities of this compound as outlined cannot be generated at this time.
Investigation of Biological Activities and Mechanistic Pathways of Imidazo 4,5 B Pyridine Scaffolds
Anticancer and Antiproliferative Mechanisms
There is a lack of specific data concerning the anticancer and antiproliferative mechanisms of 2,5-dimethyl-3H-imidazo[4,5-b]pyridine.
Cellular Target Engagement (e.g., Tubulin Polymerization Inhibition)
No research is available that details the engagement of this compound with cellular targets such as tubulin. While other heterocyclic compounds are known to inhibit tubulin polymerization, this specific activity has not been reported for the requested compound.
DNA/RNA Intercalation and Binding Modalities
There are no available studies that describe the interaction, such as intercalation or other binding modalities, between this compound and DNA or RNA. DNA intercalation is a mechanism of action for some anticancer agents, where a molecule inserts itself between the base pairs of DNA. nih.govnih.govmdpi.com However, this has not been documented for this particular compound.
Effects on Cancer Cell Lines
Specific data on the cytotoxic or antiproliferative effects of this compound against any cancer cell lines are not available in the current body of scientific literature. Studies on other derivatives, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridines and 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines, have shown activity against cell lines like MCF-7, MDA-MB-468, K562, and BT-474, but these findings are not applicable to the 2,5-dimethyl analogue. scispace.comnih.goveurjchem.com
Antimicrobial Action and Mechanisms
Information regarding the antimicrobial properties of this compound is not present in the reviewed literature.
Antibacterial Activity (Gram-positive and Gram-negative strains)
No specific data from in vitro or in vivo studies could be found that evaluates the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. The broader imidazo[4,5-b]pyridine class of compounds has been noted for its potential as a source of new antibacterial agents, with various derivatives showing activity against strains like Bacillus cereus, Staphylococcus aureus, and Escherichia coli. scispace.comnih.gov However, these results are specific to the tested derivatives and cannot be extrapolated to the 2,5-dimethyl compound.
Inhibition of Essential Microbial Enzymes (e.g., Lumazine Synthase, DprE1)
The imidazo[4,5-b]pyridine scaffold has been identified as a promising inhibitor of crucial microbial enzymes that are absent in mammals, presenting an attractive target for antimicrobial drug design. One such enzyme is Lumazine synthase, which is essential for the riboflavin (B1680620) biosynthesis pathway in microorganisms, including Mycobacterium tuberculosis. researchgate.net Studies have investigated (1H, 3H) imidazo (B10784944) [4,5-b] pyridines as potential inhibitors of this enzyme. researchgate.net
Another critical enzyme in Mycobacterium tuberculosis is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the synthesis of the mycobacterial cell wall. Certain 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have been identified as potential DprE1 inhibitors. nih.gov The proposed mechanism suggests that the nitro group on these compounds can be reduced, enabling interaction with a key cysteine residue (Cys387) in the enzyme's active site, leading to inhibition. nih.gov Molecular docking studies support that these compounds can fit into the active pocket of the DprE1 protein. nih.gov
Potency Against Mycobacterium tuberculosis
A significant body of research has demonstrated the potent activity of imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis (Mtb). nih.gov The effectiveness of these compounds is often linked to their hydrophobicity. nih.gov Several series of imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their in vitro antitubercular activity against the virulent H37Rv strain of M. tuberculosis. nih.gov Some of these compounds have shown promising minimum inhibitory concentration (MIC) values, comparable to standard first-line anti-TB drugs like Isoniazid. researchgate.netnih.gov For instance, certain 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives exhibited MIC values between 0.5 and 0.8 µM. nih.gov
Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives
This table summarizes the Minimum Inhibitory Concentration (MIC) of various imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis.
| Compound Series | Target | MIC Range (µM) | Reference |
|---|---|---|---|
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridines | M. tuberculosis H37Rv | 0.5 - 0.8 | nih.gov |
| (1H, 3H) Imidazo[4,5-b]pyridines | M. tuberculosis | Comparable to Pyrazinamide (MIC=3.125 µg/mL) | researchgate.net |
| Imidazo[4,5-c]pyridine derivatives | Drug-sensitive and drug-resistant TB strains | 0.31 - 19.13 | researchgate.net |
Antifungal Activity
The antifungal potential of the imidazo[4,5-b]pyridine core has also been explored. Synthesized derivatives have been tested in vitro against various fungal pathogens. For example, certain 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives have shown activity against Candida albicans and Candida parapsilosis, with some compounds demonstrating promisingly low MIC values ranging from 4-8 µg/mL. nih.gov Additionally, other related structures, such as 1-cyano-imidazo[1,5-a]pyridines, have exhibited notable antifungal activity against plant pathogenic fungi like Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana, in some cases surpassing the efficacy of commercial fungicides. rsc.org Studies on 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine also report general antifungal activity. eurjchem.com
Antiviral Activity (e.g., Respiratory Syncytial Virus)
Research into the antiviral properties of imidazo[4,5-b]pyridines has yielded mixed but interesting results. A series of 2,6-disubstituted imidazo[4,5-b]pyridines was evaluated against a wide array of viruses. nih.gov While most compounds in this series did not show significant antiviral effects, a notable exception was a cyano-substituted derivative, which displayed moderate activity against several respiratory viruses, including Human Coronavirus 229E (HCoV-229E) and Respiratory Syncytial Virus (RSV) A, with EC50 values between 31.3 and 39.5 μM. nih.gov In a separate line of research, the related imidazo[4,5-c]pyridine scaffold has demonstrated potent inhibition of the in vitro replication of the Classical Swine Fever Virus (CSFV), a pestivirus, by targeting the viral RNA-dependent RNA-polymerase. nih.gov
Antioxidant and Antiglycative Potential
Beyond antimicrobial activities, imidazo[4,5-b]pyridine derivatives have been investigated for their potential to combat oxidative and glycative stress.
Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer)
Antioxidants can neutralize harmful free radicals through mechanisms like hydrogen atom transfer (HAT). nih.govnih.gov The ability of imidazo[4,5-b]pyridine derivatives to act as antioxidants has been demonstrated in several studies. Novel imidazo[4,5-b]pyridine benzohydrazones, particularly those with di- and trihydroxy substitutions, have shown potent antiglycation and antioxidant activities. researchgate.net The radical scavenging ability of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the capacity of a compound to donate a proton or an electron. researchgate.net Some derivatives have demonstrated scavenging ability through a one-electron transfer mechanism. mdpi.com The antioxidant power of these molecules is inversely related to their ionization potential; a lower ionization potential corresponds to a stronger antioxidant effect. mdpi.com
Antioxidant and Antiglycation Activity
This table highlights the antioxidant and antiglycation potential of specific imidazo[4,5-b]pyridine derivatives.
| Compound Series | Activity | Key Finding | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine benzohydrazones | Antiglycation | Compound 25 showed potent activity (140.16 ± 0.36 µM), twice as effective as the standard, Rutin. | researchgate.net |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | Antioxidant (Radical Scavenging) | Showed scavenging ability via a one-electron transfer mechanism. | mdpi.com |
| Iminocoumarine derived imidazo[4,5-b]pyridines | Antioxidant (DPPH assay) | Demonstrated ability to donate a proton/electron to scavenge stable radicals. | researchgate.net |
Electrochemical Oxidation Properties
The electrochemical behavior of imidazo[4,5-b]pyridines is crucial for understanding their antioxidant mechanisms, particularly their ability to participate in electron transfer processes. Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the electronic properties of these molecules. mdpi.com The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is a key parameter, as it provides insight into intramolecular charge transfer capabilities. mdpi.com A smaller energy gap suggests that the molecule can be more easily oxidized, which is a characteristic of effective antioxidants. The electrochemical oxidation of related heterocyclic compounds often involves an initial one-electron oxidation followed by subsequent reactions. psu.edu This fundamental property underpins the radical scavenging potential observed in these scaffolds.
Modulatory Effects on Other Biological Systems
The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines has led to extensive investigation into its broad-spectrum biological activities. mdpi.comnih.gov Beyond its well-documented roles, this versatile heterocyclic system demonstrates significant modulatory effects on various other biological systems, including the central nervous system, the renin-angiotensin system, and gastric acid secretion pathways. These activities are rooted in the scaffold's ability to interact with a diverse range of protein targets.
Central Nervous System (CNS) Target Modulation
Derivatives of the imidazo[4,5-b]pyridine class have been identified as potent modulators of several key targets within the central nervous system, demonstrating their potential in addressing neurological and psychiatric conditions.
One of the earliest recognized activities of this scaffold was as positive allosteric modulators of the GABAA receptor. mdpi.comnih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and its modulation can produce anxiolytic, sedative, and anticonvulsant effects. Imidazopyridines, acting as GABAA receptor agonists, enhance the effect of GABA, leading to increased neuronal inhibition. nih.gov
More recently, imidazo[4,5-b]pyridine derivatives have been discovered as potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. nih.govacs.orgacs.org BET proteins are epigenetic readers that play a crucial role in regulating gene expression, including genes involved in inflammation and neuronal excitability. In the context of neuropathic pain, which arises from nerve injury and is characterized by continuous inflammation and excitability, BET inhibition presents a promising therapeutic strategy. nih.govacs.org A specific 1H-imidazo[4,5-b]pyridine derivative, DDO-8926, has been identified as a potent BET inhibitor. nih.gov Its mechanism of action involves reducing neuroinflammation by inhibiting the expression of pro-inflammatory cytokines and decreasing neuronal excitability, thereby alleviating mechanical hypersensitivity in preclinical models of nerve injury. nih.govacs.org
Furthermore, the imidazo[4,5-b]pyridine core has been utilized in the design of inhibitors for Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is highly expressed in the brain and is involved in regulating cyclic nucleotide signaling, which is crucial for a range of neuropsychiatric functions. nih.gov The development of potent and selective PDE10A inhibitors based on the imidazo[4,5-b]pyridine scaffold offers potential therapeutic avenues for conditions such as schizophrenia. nih.gov Additionally, tricyclic imidazo[4,5-b]pyridin-2-ones have been synthesized and identified as antagonists of the human corticotropin-releasing factor receptor 1 (CRF₁), a key target in the body's stress response. nih.gov These antagonists have shown the ability to inhibit CRF-stimulated cyclic adenosine (B11128) monophosphate production and have demonstrated oral bioavailability and brain penetration in animal models. nih.gov
Angiotensin II Receptor Antagonism: Mechanistic Insights
The imidazo[4,5-b]pyridine scaffold has proven to be a highly effective framework for the design of potent and selective antagonists of the Angiotensin II Type 1 (AT₁) receptor. mdpi.comnih.gov These antagonists, also known as angiotensin receptor blockers (ARBs), are a cornerstone in the management of hypertension and other cardiovascular diseases. mdpi.comnih.gov Their primary mechanism of action is to block the effects of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS). mdpi.comnih.gov
By selectively binding to and inhibiting the AT₁ receptor, these compounds prevent angiotensin II from exerting its physiological effects, which include:
Vasoconstriction of smooth muscle.
Stimulation of aldosterone (B195564) release from the adrenal cortex.
Activation of sympathetic pressor mechanisms. nih.gov
The culmination of these inhibitory actions leads to a reduction in blood pressure. mdpi.com
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and pharmacokinetic properties of these antagonists. Research has shown that modifications to various parts of the imidazo[4,5-b]pyridine structure can significantly impact its affinity for the AT₁ receptor. For instance, replacing the 4-phenylquinoline (B1297854) backbone of some initial lead compounds with 4-phenylisoquinolinone or 1-phenylindene scaffolds has been explored to refine the structure-activity relationships. nih.gov While many of these synthesized compounds displayed high affinity for the AT₁ receptor, they were also characterized by rapid excretion and low oral bioavailability. nih.gov Further optimization of the indene (B144670) derivatives led to compounds with noteworthy AT₁ receptor affinities. nih.gov
| Compound Series | Scaffold Modification | Key Findings | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine Derivatives | Replacement of 4-phenylquinoline with 4-phenylisoquinolinone | High affinity for AT₁ receptor, but rapid excretion and low oral bioavailability. | nih.gov |
| Imidazo[4,5-b]pyridine Derivatives | Replacement of 4-phenylquinoline with 1-phenylindene | Led to compounds with interesting AT₁ receptor affinities. | nih.gov |
Analgesic and Anthelmintic Activity: Proposed Mechanisms
The therapeutic potential of imidazo[4,5-b]pyridine derivatives extends to analgesic and antiparasitic applications. The analgesic properties are closely linked to their activity within the central nervous system, particularly in the context of neuropathic pain. As previously mentioned, the discovery of 1H-imidazo[4,5-b]pyridine derivatives as potent BET inhibitors provides a clear mechanism for their analgesic effects. nih.govacs.orgacs.org By inhibiting BET proteins, these compounds can suppress the expression of pro-inflammatory cytokines and reduce neuronal excitability, which are key drivers of chronic pain states. nih.gov
While direct evidence for the anthelmintic (anti-worm) activity of this compound is not extensively documented, the broader class of imidazopyridines has demonstrated significant activity against various parasites, particularly protozoa. This suggests a potential for antiparasitic action. For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent inhibitory effects against the growth of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). nih.govrsc.org
The proposed mechanism for this antitrypanosomal activity involves the inhibition of essential parasite enzymes. One such target is methionyl-tRNA synthetase, an enzyme critical for protein synthesis in T. brucei. nih.gov An imidazopyridine derivative exhibited a strong inhibitory effect on this enzyme with an IC₅₀ value of less than 50 nM. nih.gov
| Parasite | Compound Class | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Trypanosoma brucei | Imidazo[4,5-b]pyridine derivatives | Inhibition of methionyl-tRNA synthetase, an essential enzyme for protein synthesis. | nih.gov |
| Trypanosoma cruzi | Imidazopyrimidine derivatives | Demonstrated parasite inhibition in in vivo models. | nih.gov |
Furthermore, a range of imidazopyridine and furopyridine-based compounds have been identified as active against both Trypanosoma cruzi (the causative agent of Chagas disease) and T. brucei brucei, with activities in the sub-10 µM range. nih.gov These findings underscore the promise of the imidazo[4,5-b]pyridine scaffold in the development of new anti-infective agents against kinetoplastid parasites. nih.gov
Proton Pump Inhibition: Molecular Basis
The imidazo[4,5-b]pyridine core is a key structural feature of a new generation of proton pump inhibitors (PPIs), exemplified by tenatoprazole (B1683002). nih.gov PPIs are a class of drugs that profoundly suppress gastric acid secretion by targeting the gastric H⁺/K⁺-ATPase, the enzyme responsible for the final step in acid production in the parietal cells of the stomach. nih.govcapes.gov.br
The molecular basis of action for imidazopyridine-based PPIs like tenatoprazole involves a multi-step process:
Prodrug Nature : Tenatoprazole is a prodrug, meaning it is administered in an inactive form. capes.gov.brnih.gov
Acid Activation : As a weak base, it selectively accumulates in the highly acidic environment of the secretory canaliculus of stimulated parietal cells. nih.gov In this acidic milieu, tenatoprazole undergoes a conversion to its active form, a sulfenamide (B3320178) or sulfenic acid. nih.govcapes.gov.brnih.gov
Covalent Binding : This active species then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H⁺/K⁺-ATPase. nih.govnih.gov
A key distinction between tenatoprazole and the more common benzimidazole-based PPIs (like omeprazole) lies in its structural backbone. The imidazo[4,5-b]pyridine moiety in tenatoprazole contributes to a longer plasma half-life, which is expected to result in a more prolonged inhibition of acid secretion compared to omeprazole (B731). nih.gov
Detailed studies have identified the specific binding sites of tenatoprazole on the H⁺/K⁺-ATPase. It binds to cysteine residues at positions 813 and 822, located in the TM5/6 transmembrane region of the enzyme. nih.govnih.gov The binding to cysteine 822, in particular, results in a sustained inhibition of the enzyme's activity. nih.gov
| Proton Pump Inhibitor | Core Structure | Cysteine Binding Sites on H⁺/K⁺-ATPase | Key Characteristics | Reference |
|---|---|---|---|---|
| Tenatoprazole | Imidazo[4,5-b]pyridine | Cys813 and Cys822 | Prolonged plasma half-life, sustained inhibition. | nih.govnih.gov |
| Omeprazole | Benzimidazole (B57391) | Cys813 and Cys892 | Shorter plasma half-life compared to tenatoprazole. | nih.gov |
| Lansoprazole | Benzimidazole | Cys813 and Cys321 | Considered less acid-stable than tenatoprazole. | nih.gov |
| Pantoprazole | Benzimidazole | Cys813 and Cys822 | More acid-stable than omeprazole and lansoprazole. | nih.gov |
The acid activation of imidazopyridine PPIs is noted to be more complex than that of their benzimidazole counterparts due to the presence of an additional nitrogen atom that can be protonated. acs.org
Structure Activity Relationship Sar Studies for Imidazo 4,5 B Pyridine Derivatives
Influence of Substituents on Biological Potency and Selectivity
The modification of the imidazo[4,5-b]pyridine ring system with different functional groups allows for the fine-tuning of its pharmacological profile. nih.govnih.gov Research has demonstrated that substituents on both the imidazole (B134444) and pyridine (B92270) portions of the molecule play a significant role in modulating biological activity. mdpi.com
The imidazole ring of the scaffold offers two primary sites for substitution: the nitrogen atoms (N1 or N3) and the carbon at position 2.
Alkylation of the imidazo[4,5-b]pyridine core, for instance with methyl iodide, is often not selective and can produce a mixture of N-alkylated products. mdpi.com Studies have shown that N-alkylation can lead to regioisomers at the N3 and N4 positions. mdpi.com For example, in a series of antiproliferative compounds, N-methyl-substituted derivatives were synthesized to explore the impact of this modification. mdpi.com The introduction of a substituent at the nitrogen atom can be a critical factor in the reactivity and yield of subsequent synthetic steps. eurjchem.com
Substituents at the C2 position have a profound impact on biological activity. Many potent imidazo[4,5-b]pyridine derivatives feature an aryl group, such as a phenyl ring, at this position. mdpi.commdpi.com The substitution pattern on this C2-phenyl ring is a key area of SAR exploration. For instance, the introduction of amidino or cyano groups to the C2-phenyl substituent has been shown to yield compounds with strong, sub-micromolar antiproliferative activity against colon carcinoma cell lines. mdpi.com One study specifically highlighted that preserving the 2-methylimidazopyridium core was crucial for the antagonistic activity of certain analogs.
The following table summarizes the antiproliferative activity of selected 2-substituted-6-bromo-imidazo[4,5-b]pyridines, illustrating the effect of modifications at the C2 position.
| Compound ID | C2-Substituent | Antiproliferative Activity (IC₅₀ in µM) |
| 8 | 4-cyanophenyl | 1.8–3.2 (against HeLa, HepG2, SW620) |
| 10 | 4-amidinophenyl | 0.4 (against SW620) |
| 14 | 4-(2-imidazolinyl)phenyl | 0.7 (against SW620) |
| 7 | Phenyl | Moderate antiviral activity (EC₅₀ 21 µM vs. RSV) |
| Data sourced from scientific literature. mdpi.com |
Functionalization of the pyridine portion of the scaffold, particularly at positions 5, 6, and 7, is a critical strategy for modulating activity.
Halogenation, especially with bromine at the C6 position, has been identified as a favorable modification in several studies. Imidazo[4,5-b]pyridines featuring a bromine atom on the pyridine ring often exhibit promising biological potential. mdpi.com For example, a 6-bromo-substituted derivative with a 4-cyanophenyl group at C2 showed potent inhibition of multiple cancer cell lines. mdpi.com Another bromo-substituted derivative demonstrated selective antiviral activity against the respiratory syncytial virus (RSV). mdpi.com The presence of bromine on the pyridine nucleus appears to contribute significantly to the antiproliferative and antiviral profiles of these compounds. mdpi.comeurjchem.com
The introduction of an amino group can also influence activity. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines were synthesized and tested, with many exhibiting potent anti-proliferative effects and inhibition of cyclin-dependent kinase 9 (CDK9). nih.gov While the prompt mentions the amidino group as a potential substituent on the pyridine moiety, published research more commonly describes its placement on a phenyl ring at C2, where it has been shown to be highly effective. mdpi.comrsc.org
| Compound | Pyridine Moiety Substituent (C6) | C2-Substituent | Biological Activity | Reference |
| Compound 8 | Bromo | 4-cyanophenyl | Potent antiproliferative (IC₅₀ 1.8–3.2 µM) | mdpi.com |
| Compound 7 | Bromo | Phenyl | Selective antiviral vs. RSV (EC₅₀ 21 µM) | mdpi.com |
| Compound 14 | Bromo | 4-(2-imidazolinyl)phenyl | Moderate antibacterial vs. E. coli (MIC 32 µM) | mdpi.com |
| Lead Compound 18b | Unspecified | N-phenyl-amino | Potent CDK9 inhibition, apoptosis induction | nih.gov |
Studies on related heterocyclic systems suggest that substitution with more electronegative (electron-withdrawing) groups of low steric bulk is often favorable for enhancing biological activity. For imidazo[4,5-b]pyridines, this is exemplified by derivatives bearing bromo and cyano groups. The cyano group is a strong EWG, and a derivative with a 4-cyanophenyl substituent at C2 displayed potent, broad-spectrum antiproliferative effects. mdpi.com Similarly, bromine, an electronegative halogen, when placed at the C6 position of the pyridine ring, consistently features in compounds with notable anticancer and antiviral activities. mdpi.com These EWGs can modulate the electronic character of the heterocyclic system, potentially enhancing interactions with biological targets. mdpi.com
Conversely, the imidazo[4,5-b]pyridine nucleus itself can act as an electron-donor. mdpi.com The introduction of EDGs, such as amino groups, has also led to highly active compounds, suggesting that the required electronic nature is target-dependent. nih.gov An N-phenyl-imidazo[4,5-b]pyridin-2-amine was identified as a lead compound with potent anticancer effects, demonstrating that electron-donating substituents can also drive high potency. nih.gov The interplay between the electronic nature of the substituent and its position on the scaffold is therefore a key consideration in the rational design of new derivatives. nih.gov
Stereochemical Considerations in Activity Modulation
While the core imidazo[4,5-b]pyridine structure is planar, the introduction of chiral centers in its substituents can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of a molecule is critical for its interaction with a biological target, as binding pockets of enzymes and receptors are themselves chiral.
The synthesis of imidazo[4,5-b]pyridines with a chiral substituent attached to a nitrogen atom has been reported. researchgate.net This work highlights the feasibility of creating enantiomerically specific derivatives. Although detailed studies comparing the activity of individual enantiomers for the 2,5-dimethyl-3H-imidazo[4,5-b]pyridine scaffold are not extensively documented in the provided context, the principles of stereoselectivity are fundamental in medicinal chemistry.
In a study on tricyclic imidazo[4,5-b]pyridin-2-ones, which are structurally related, stereoisomerism was a key consideration in their development as CRF(1) antagonists. nih.gov This indicates that for this class of compounds, the spatial orientation of substituents is crucial for achieving the desired pharmacological effect. The differential activity between enantiomers, when present, underscores the importance of a specific 3D conformation for optimal binding and modulation of the target protein.
Integration of Computational SAR and Machine Learning Approaches in Activity Prediction
To accelerate the discovery and optimization of novel imidazo[4,5-b]pyridine derivatives, computational methods are increasingly being employed. Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms provide powerful tools for predicting the biological activity of new compounds and for understanding the key structural features required for potency. nih.gov
Several QSAR studies have been successfully conducted on this scaffold. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors. These models demonstrated high predictive power, with a predictive r-squared (r²_pred) value of 0.959 for the CoMSIA model, and generated 3D contour maps that identified key structural requirements for activity.
More advanced machine learning techniques have also been applied. Models using a genetic algorithm with multiple linear regression (GA-MLR) and back-propagation artificial neural networks (BP-ANN) were developed to predict the anticancer potency of imidazo[4,5-b]pyridine derivatives. The study found that the BP-ANN model had a better performance than the GA-MLR model, demonstrating the utility of non-linear machine learning approaches in this context. These computational models are validated statistically to ensure they are robust and have high predictivity, allowing for the rational design of new, more active derivatives. nih.gov
| Modeling Technique | Application / Target | Key Findings / Validation |
| 3D-QSAR (CoMFA/CoMSIA) | Aurora A Kinase Inhibition | High predictive power (r²_pred up to 0.959); identified key structural requirements for activity. |
| GA-MLR & BP-ANN | Anticancer Potency Prediction | BP-ANN model showed better performance than GA-MLR; models demonstrated robustness and high predictivity. |
| Nonempirical QSAR | Tuberculostatic Activity | A QSAR equation was derived that successfully predicted the activity of new compounds, highlighting hydrophobicity as a decisive factor. |
Future Research Directions and Emerging Applications of Imidazo 4,5 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the imidazo[4,5-b]pyridine core has traditionally relied on the condensation of a substituted pyridine-2,3-diamine with a carboxylic acid or its equivalent. nih.gov However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes.
Key areas for future development include:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to reduce reaction times, increase yields, and lead to cleaner reactions for imidazo[4,5-b]pyridine derivatives. eurjchem.com Applying these techniques to the synthesis of 2,5-dimethyl-3H-imidazo[4,5-b]pyridine could offer a more rapid and efficient production method compared to conventional heating.
Palladium-Catalyzed Reactions: Palladium-mediated cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have been effectively used to create C2-substituted imidazo[4,5-b]pyridine analogues. nih.govresearchgate.net Future work could adapt these powerful catalytic systems to introduce a methyl group at the 5-position or to functionalize the 2,5-dimethyl core, providing access to a diverse library of related compounds. For instance, a palladium-catalyzed amidation using Xantphos has been reported as an improved method for synthesizing the scaffold. researchgate.net
One-Pot Procedures: The development of one-pot syntheses, such as the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes, presents a streamlined approach to the imidazo[4,5-b]pyridine ring system. mdpi.com Adapting such a method for the synthesis of this compound using acetaldehyde (B116499) would be a significant step towards process intensification and sustainability.
Green Chemistry Approaches: Utilizing environmentally benign solvents like water-isopropanol mixtures and catalysts such as iodine in ethanol (B145695) can make the synthesis process more sustainable. mdpi.comacs.org Research into eco-friendly methods for the synthesis of 2-phenylisoindoline-1,3-dione derivatives in glycerol (B35011) could also be adapted. researchgate.net
Exploration of New Biological Targets and Therapeutic Areas
The structural similarity of imidazo[4,5-b]pyridines to purines has driven their investigation against a wide range of biological targets. nih.gov While many derivatives have been studied, the specific biological profile of this compound remains largely unexplored, presenting a significant opportunity for future research. Based on the activities of related compounds, several therapeutic areas warrant investigation.
Table 1: Potential Biological Targets and Therapeutic Areas for Imidazo[4,5-b]pyridine Derivatives
| Therapeutic Area | Biological Target(s) | Research Findings on Related Compounds | Citation(s) |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., CDK9, Aurora, FLT3, B-RAF), Tubulin | Derivatives show potent inhibitory activity against various kinases and interfere with tubulin polymerization, arresting the cell cycle and inducing apoptosis. | nih.govnih.govstrath.ac.ukacs.orgresearchgate.net |
| Infectious Diseases | Methionyl-tRNA synthetase, DprE1, Viral Polymerases | Compounds have demonstrated activity against bacteria (e.g., E. coli), fungi, and viruses like Respiratory Syncytial Virus (RSV) by targeting essential microbial enzymes. | nih.govmdpi.comlongdom.orgnih.gov |
| Inflammation | Inducible Nitric Oxide Synthase (iNOS) | Certain derivatives selectively inhibit iNOS, an enzyme involved in the inflammatory response. | nih.gov |
| Neuropathic Pain | Bromodomain and Extra-Terminal Domain (BET) Proteins | BET inhibitors based on the 1H-imidazo[4,5-b]pyridine scaffold have shown efficacy in alleviating neuropathic pain in preclinical models. | acs.org |
| Cardiovascular Disease | Angiotensin II Receptors | Some imidazo[4,5-b]pyridine derivatives have been developed as potent angiotensin II receptor antagonists for managing hypertension. | researchgate.netgoogle.com |
Future research should involve systematic screening of this compound against these and other emerging targets. Its simpler structure may offer advantages in terms of synthetic accessibility and could serve as a crucial starting point for structure-activity relationship (SAR) studies.
Advanced Computational Design and Optimization of Imidazo[4,5-b]pyridine-Based Compounds
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. For the imidazo[4,5-b]pyridine scaffold, these methods can guide the design and optimization of new compounds with enhanced potency and selectivity.
Table 2: Application of Computational Methods in Imidazo[4,5-b]pyridine Research
| Computational Technique | Application | Example Finding | Citation(s) |
|---|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's active site. | Docking studies revealed the binding interactions of imidazo[4,5-b]pyridine derivatives with the active sites of CDK9 and tubulin. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | MD simulations supported that potent ligands act on the extended colchicine (B1669291) site on tubulin, interfering with polymerization. | nih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure to understand properties like reactivity and intermolecular interactions. | DFT was used to analyze the frontier molecular orbitals (HOMO-LUMO) and electrostatic potential of imidazo[4,5-b]pyridine derivatives to predict their reactivity. | mdpi.com |
| Pharmacophore Modeling & Virtual Screening | Identifies essential structural features for biological activity and screens large compound libraries in silico. | A pharmacophore model was used for virtual screening, leading to the identification of imidazo[4,5-b]pyridine as a potential lead for antitubercular agents targeting DprE1. | longdom.org |
For this compound, future computational work could involve creating a detailed in silico profile. This would include predicting its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, conducting virtual screening against various target proteins, and using its core structure as a scaffold for the computational design of new derivatives with optimized pharmacological profiles.
Material Science Applications (e.g., Corrosion Inhibition)
The application of nitrogen-containing heterocyclic compounds is not limited to pharmacology; they are also highly effective as corrosion inhibitors for metals in acidic environments. theaic.org The nitrogen atoms in the imidazo[4,5-b]pyridine ring can donate lone-pair electrons to the vacant d-orbitals of iron, while the aromatic system facilitates strong adsorption onto the metal surface, forming a protective barrier against corrosive agents.
While research on this compound as a corrosion inhibitor is nascent, studies on related structures like imidazo[1,2-a]pyridines have shown excellent performance. theaic.org Future research directions include:
Performance Evaluation: Testing the corrosion inhibition efficiency of this compound for mild steel and other alloys in aggressive media like hydrochloric acid. theaic.org
Mechanism Studies: Employing electrochemical techniques (potentiodynamic polarization, electrochemical impedance spectroscopy) and surface analysis (SEM, AFM) to elucidate the adsorption mechanism and the nature of the protective film. rsc.org
Theoretical Correlations: Using quantum chemical calculations (DFT) and molecular simulations (Monte Carlo, Molecular Dynamics) to correlate the molecular structure of this compound with its inhibition efficiency, providing insights for designing even more effective inhibitors. rsc.orguctm.edu
Integration of Artificial Intelligence and Machine Learning in Chemical Research for Imidazo[4,5-b]pyridines
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research and drug development. nih.gov For the imidazo[4,5-b]pyridine class, these technologies can analyze vast and complex datasets to accelerate discovery and optimization cycles.
Future applications of AI/ML in this field include:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of new imidazo[4,5-b]pyridine derivatives, thereby prioritizing synthetic efforts. AI algorithms can analyze structure-activity relationships from existing data to predict promising drug candidates. nih.gov
De Novo Drug Design: Using generative AI models to design novel imidazo[4,5-b]pyridine structures with desired properties, such as high affinity for a specific biological target and favorable drug-like characteristics.
Synthesis Planning: Implementing AI-powered retrosynthesis tools to devise novel and efficient synthetic pathways for complex imidazo[4,5-b]pyridine targets, potentially uncovering more sustainable or cost-effective routes.
Drug-Target Interaction Prediction: Applying deep learning architectures like Graph Convolutional Networks (GCNs) and transformers to analyze molecular structures and biological sequences, enabling the prediction of new interactions between imidazo[4,5-b]pyridine compounds and protein targets. nih.gov
By integrating AI and ML, researchers can navigate the vast chemical space of imidazo[4,5-b]pyridines more effectively, leading to the faster identification of lead compounds for both therapeutic and material science applications.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2,5-dimethyl-3H-imidazo[4,5-b]pyridine and its derivatives?
- The compound can be synthesized via solvent-free reactions using pyridine-2,3-diamine and ethyl cyanoacetate under high-temperature conditions (180–190°C), yielding intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile. This precursor can undergo further functionalization with arylidenemalononitriles or phase-transfer catalysis with aldehydes to generate substituted derivatives . DFT studies aid in optimizing reaction pathways and predicting electronic properties .
Q. How is structural characterization of imidazo[4,5-b]pyridine derivatives performed experimentally?
- Key techniques include:
- FTIR : Identification of functional groups (e.g., nitrile stretches at ~2252 cm⁻¹) .
- NMR : Confirmation of regioselectivity in substitutions (e.g., distinguishing between 6- and 7-bromo isomers) .
- X-ray crystallography : Resolving dihedral angles between aromatic rings (e.g., phenyl and imidazo[4,5-b]pyridine systems) to assess planarity and steric effects .
Q. What are common pharmacological screening targets for imidazo[4,5-b]pyridine derivatives?
- Derivatives are screened for COX-1/COX-2 inhibition (e.g., IC₅₀ values of 9.2–21.8 µM for diaryl-substituted analogs) , antiproliferative activity against cancer cell lines, and antimicrobial effects . Structural modifications (e.g., bromo, phenyl, or methyl groups) influence bioactivity .
Advanced Research Questions
Q. How do substitutions at the N3 and C6 positions affect kinase inhibition (e.g., DYRK1/CLK1) in antidiabetic applications?
- Hydroxylated derivatives with pyridinol-3 fragments inhibit DYRK/CLK kinases, promoting beta-cell proliferation. Computational docking studies guide the design of dual inhibitors by analyzing hydrogen bonding and steric interactions with kinase active sites .
Q. What methodologies resolve contradictions in metabolic activation pathways between human and rodent models?
- Human hepatocytes metabolize 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) via CYP1A2-dependent N-hydroxylation, forming genotoxic N-glucuronides. Comparative studies with rat hepatocytes reveal interspecies differences in O-acetyltransferase activity, necessitating in vitro assays with human microsomes/cytosols to validate metabolic pathways .
Q. How can regioselectivity challenges in Mannich reactions with imidazo[4,5-b]pyridine scaffolds be addressed?
- Regioselective synthesis of Mannich bases (e.g., 1-arylamino-6-halogeno derivatives) requires controlled pH and solvent selection (e.g., ethanol/DMF). Secondary amines like morpholine or piperazine preferentially react at the N3 position due to hydrogen atom mobility, confirmed via LC-MS and NOE NMR experiments .
Q. What computational strategies predict antioxidant activity in imidazo[4,5-b]pyridine conjugates?
- DFT calculations evaluate HOMO-LUMO gaps and redox potentials, correlating with experimental DPPH/ABTS radical scavenging assays. Electrochemical profiling (e.g., cyclic voltammetry) quantifies electron-donating capacity of chromophoric units like iminocoumarin .
Q. How do structural modifications influence DNA binding and genotoxicity of N-hydroxylated metabolites?
- N-hydroxy-PhIP forms reactive arylnitrenium ions under acidic conditions, binding covalently to DNA. LC-MS/MS and ³²P-postlabeling assays quantify adduct formation, while molecular dynamics simulations model DNA intercalation patterns .
Notes
- Avoid non-academic sources (e.g., commercial databases) per guidelines.
- Structural ambiguity (e.g., bromine position in 6- vs. 7-substituted analogs) requires explicit confirmation via crystallography or NOE .
- Metabolic studies must prioritize human-derived models due to interspecies variability in enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
